molecular formula C9H15NS B13527265 2-Methyl-4-(thiophen-3-yl)butan-1-amine

2-Methyl-4-(thiophen-3-yl)butan-1-amine

Cat. No.: B13527265
M. Wt: 169.29 g/mol
InChI Key: WBQZYPCRECTKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(thiophen-3-yl)butan-1-amine is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(thiophen-3-yl)butan-1-amine typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method involves the alkylation of thiophene with a suitable alkyl halide in the presence of a base. For instance, the reaction of thiophene with 2-bromo-2-methylbutane in the presence of a strong base like sodium hydride can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations, optimizing the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(thiophen-3-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

2-Methyl-4-(thiophen-3-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thiophen-3-yl)butan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(thiophen-3-yl)butan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which can confer distinct chemical and biological properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

2-methyl-4-thiophen-3-ylbutan-1-amine

InChI

InChI=1S/C9H15NS/c1-8(6-10)2-3-9-4-5-11-7-9/h4-5,7-8H,2-3,6,10H2,1H3

InChI Key

WBQZYPCRECTKHY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CSC=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.